Sodium Succinate
Overview
Description
Butanedioic acid, sodium salt, also known as Succinic acid, sodium salt, is a compound with the molecular formula C4H6NaO4 . It is a derivative of succinic acid, where the hydrogen atoms of the carboxy groups are replaced by sodium atoms .
Molecular Structure Analysis
The molecular structure of Butanedioic acid, sodium salt consists of four carbon atoms, six hydrogen atoms, one sodium atom, and four oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);
. Physical And Chemical Properties Analysis
Butanedioic acid, sodium salt has a molecular weight of 141.08 g/mol . It has two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . The exact mass and monoisotopic mass are both 141.01637795 g/mol . The topological polar surface area is 74.6 Ų .Scientific Research Applications
Fermentation Process Improvement
- Salting-Out Extraction in Fermentation : A study demonstrated the use of sodium succinate in the salting-out extraction process during fermentation, enhancing the separation and recovery of various compounds like butyric acid and acetic acid from fermentation broths (Zhen et al., 2019).
Surfactant Synthesis
- Anionic Dimeric Surfactant Synthesis : this compound was used in the synthesis of anionic dimeric surfactants, displaying effective properties in reducing surface or interface tension (Shi Jun & Xia Xiao-chun, 2006).
Polymer and Materials Science
- Polymer Synthesis : It was used in the synthesis of self-doped polyaniline, a water-soluble polymer with high redox cyclability, indicating its potential in advanced material applications (Eunkyoung Kim et al., 1994).
- Concrete Material Enhancement : this compound acts as a construction additive, showing a plasticizing effect and increasing compression strength in concrete materials (Keshav Parashar et al., 2021).
Biotechnology and Bioengineering
- Biochemical Production : Research has explored its role in the metabolic engineering of Escherichia coli for the production of 1,4-butanediol, a valuable commodity chemical (Yim et al., 2011).
- Nanoparticle Drug Delivery : this compound derivatives were used in the preparation of Poly(L-lactic acid) nanoparticles, influencing the release profile and cytocompatibility in drug delivery systems (Fengjuan Li et al., 2014).
Chemical and Physical Properties Analysis
- Conformational Changes Study : Its use in NMR studies to understand conformational changes as a function of pH, providing insights into chemical properties and reactions (E. S. Lit et al., 1993).
- Catalytic Properties in Chemistry : It has been used in studies exploring the catalytic properties of non-polymeric molybdenum(ii) complexes of dicarboxylic acids, demonstrating its role in understanding and developing new catalysts (E. Whelan et al., 1997).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
disodium;butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
Record name | Sodium succinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
150-90-3 | |
Record name | Butanedioic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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